molecular formula C16H18N2O B2906992 (R)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole CAS No. 1402851-53-9

(R)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole

Cat. No.: B2906992
CAS No.: 1402851-53-9
M. Wt: 254.333
InChI Key: YFSNGZCIVOUXHS-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Isoquinoline-Oxazoline Compounds

The fusion of isoquinoline and oxazoline motifs traces its origins to early 20th-century heterocyclic chemistry. Initial synthetic efforts focused on the Pictet–Gams isoquinoline synthesis, which inadvertently produced Δ²-oxazolines through cyclization of 2-acylamino-1-arylalkan-1-ols under acidic conditions. This serendipitous discovery revealed the thermodynamic stability of oxazoline intermediates over isoquinoline products, prompting systematic investigations into their isolation and functionalization. By the 1970s, oxazolines gained recognition as robust ligands for transition-metal catalysis, with Witte and Seeliger’s ZnCl₂-catalyzed synthesis from nitriles enabling scalable production of 2-oxazoline derivatives. The integration of isoquinoline moieties emerged later, driven by the need for π-conjugated systems to enhance metal-ligand orbital interactions in asymmetric catalysis.

Significance in Chiral Catalyst Research

(R)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole exemplifies the convergence of stereoelectronic optimization in ligand design. Its tert-butyl group imposes significant steric bulk, while the isoquinoline nitrogen participates in chelation, creating a chiral pocket that dictates enantioselectivity. In Cu(II)-catalyzed Henry reactions, this ligand achieves diastereomeric excesses of 75:25 (syn:anti), outperforming thiazole analogues by >40% due to its rigid oxazoline ring and sp³-hybridized nitrogen. Comparative studies further demonstrate its utility in palladium-catalyzed aminations, where electron-deficient isoquinoline enhances oxidative addition rates for aryl halides.

Position within the Broader Oxazoline Ligand Family

Oxazoline ligands are classified by their substitution patterns and backbone rigidity. The compound occupies a niche within C1-symmetric ligands, distinguished by its:

  • Steric profile : The tert-butyl group at C4 shields the metal center’s axial position, reducing undesired substrate coordination.
  • Electronic modulation : Isoquinoline’s extended π-system delocalizes electron density, lowering the LUMO energy of metal complexes for improved electrophilic reactivity.

Table 1 contrasts key properties with related oxazoline ligands:

Ligand Feature This compound Bis(oxazoline) Ligands Pyridine-Oxazoline Hybrids
Symmetry C1 C2 C1
Chelation Sites N (oxazoline), N (isoquinoline) N,N N,N
Steric Bulk High (tert-butyl) Moderate Low
Applications Henry reaction, Suzuki coupling Cyclopropanation Allylic alkylation

Current Research Landscape and Knowledge Gaps

Recent advances exploit this ligand’s modularity for photocatalysis and radical-mediated transformations. A 2025 study demonstrated its role in tandem reduction/radical cyclization cascades to construct isoquinoline ethylamines with 89% yield. However, critical gaps persist:

  • Mechanistic ambiguity : The relationship between ligand bite angle (dictated by sulfur vs. oxygen heteroatoms) and enantioselectivity remains poorly understood.
  • Substrate scope limitations : Electron-rich aryl halides exhibit reduced reactivity in palladium-catalyzed aminations, suggesting incompatibility with strongly donating groups.
  • Synthetic scalability : Current routes rely on stoichiometric Lawesson’s reagent for thioamide intermediates, generating hazardous byproducts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-tert-butyl-2-isoquinolin-1-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-16(2,3)13-10-19-15(18-13)14-12-7-5-4-6-11(12)8-9-17-14/h4-9,13H,10H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSNGZCIVOUXHS-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole, with the CAS number 1402851-53-9, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₈N₂O
  • Molecular Weight : 254.33 g/mol
  • Structure : The compound features a dihydrooxazole ring fused with an isoquinoline moiety, which is significant for its biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal properties of oxazole derivatives, including those similar to this compound. For instance, compounds within this class have shown broad-spectrum antifungal activity against pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds range from 0.03 to 2 μg/mL, indicating potent antifungal effects .

CompoundTarget PathogenMIC (μg/mL)
A30Candida albicans0.03
A31Cryptococcus neoformans0.25
A33Aspergillus fumigatus2

The antifungal activity is primarily attributed to the inhibition of the enzyme CYP51, which is critical for ergosterol biosynthesis in fungi. This mechanism disrupts fungal cell membrane integrity and function . Additionally, compounds like A31 and A33 demonstrated high metabolic stability in human liver microsomes, suggesting favorable pharmacokinetic profiles that warrant further investigation .

Study on Antifungal Efficacy

A study published in January 2022 explored a series of 4-phenyl-4,5-dihydrooxazole derivatives and their antifungal activities. Among these derivatives, the specific compound this compound was included in broader investigations into structure-activity relationships (SAR) that aimed to optimize antifungal efficacy while minimizing toxicity .

Toxicology and Safety Profile

The safety profile of this compound has been assessed through various toxicological studies. Preliminary data suggest that it exhibits low toxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary to establish safety margins for clinical applications.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents
Compound Name Substituent (R) Aryl Group (Ar) Molecular Weight (g/mol) Key Differences
(R)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-... tert-butyl Isoquinolin-1-yl 254.33 Baseline compound ; high steric bulk and π-backbonding capability .
(R)-4-Isopropyl-2-(isoquinolin-1-yl)-... Isopropyl Isoquinolin-1-yl 240.30 Reduced steric hindrance vs. tert-butyl; potentially lower enantioselectivity .
(S)-4-(tert-Butyl)-2-(pyridin-2-yl)-... tert-butyl Pyridin-2-yl 220.29 Smaller aromatic system; weaker π-backbonding; lower catalytic activity .
(R)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-... tert-butyl 5-Chloropyridin-2-yl 254.71 Electron-withdrawing Cl substituent enhances Lewis acidity of metal complexes .
(R)-4-(tert-Butyl)-2-(1,10-phenanthrolin-2-yl)-... tert-butyl Phenanthrolin-2-yl 305.37 Larger, rigid aromatic system; improved π-π interactions but reduced solubility .

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound provides greater steric hindrance than isopropyl or methyl groups, favoring enantioselectivity in asymmetric catalysis .
  • Electronic Effects: Isoquinoline’s fused benzene ring enhances electron-withdrawing properties compared to pyridine, increasing the oxazoline nitrogen’s coordination strength to metals . Chloro or fluoro substituents further modulate electronic properties, as seen in 5-chloropyridinyl derivatives .
Enantiomeric Comparisons

The (S)-enantiomer of the target compound, (S)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole, exhibits identical physical properties but opposite stereochemistry. Studies on similar ligands (e.g., (S)-t-BuPyOx) show that enantiomers can lead to reversed enantioselectivity in catalytic reactions, such as producing (R)- or (S)-configured products in hydrogenation .

Catalytic Performance
  • Asymmetric Hydrogenation: The isoquinolinyl group’s π-backbonding capability improves catalytic activity in palladium-mediated reactions compared to pyridinyl analogs .
  • Cross-Coupling Reactions : Chloropyridinyl derivatives (e.g., 5-chloropyridin-2-yl) show enhanced reactivity in Suzuki couplings due to increased electrophilicity .
Commercial Availability and Scalability
  • The target compound and its analogs (e.g., isopropyl, chloropyridinyl) are commercially available in gram-scale quantities (100 mg to 1 g) .

Q & A

Q. What are the recommended safety protocols for handling (R)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ fume hoods or respirators if ventilation is inadequate .
  • First Aid Measures:
    • Skin Contact: Immediately wash with soap and water; seek medical attention if irritation persists .
    • Eye Contact: Rinse with water for several minutes and remove contact lenses if present .
  • Fire Safety: Use carbon dioxide, dry chemical powder, or AFFF for extinguishing. Avoid water jets. Toxic fumes may form during combustion, necessitating self-contained breathing apparatus for firefighters .

Q. How should this compound be stored to ensure chemical stability?

Methodological Answer:

  • Storage Conditions: Keep in a tightly closed container in a cool, well-ventilated area away from heat sources or sunlight. Avoid incompatible materials like strong acids, bases, and oxidizing agents .
  • Handling Precautions: Prohibit eating, drinking, or using cosmetics in storage areas. Wash hands thoroughly after handling .

Q. What synthetic routes are available for preparing this compound?

Methodological Answer:

  • General Approach: While specific synthetic steps are not detailed in the evidence, oxazole derivatives are typically synthesized via cyclization reactions. For example, refluxing precursors in ethanol or DMF/EtOH mixtures, followed by recrystallization, is a common strategy for analogous heterocycles .
  • Key Considerations: Ensure anhydrous conditions for stereochemical control (critical for the (R)-configuration) and use chiral catalysts or resolving agents if enantiomeric purity is required.

Advanced Research Questions

Q. How can researchers address contradictions in available data regarding the toxicological profile of this compound?

Methodological Answer:

  • Data Gaps: Acute toxicity, carcinogenicity, and reproductive toxicity data are unavailable .
  • Experimental Strategies:
    • In Vitro Assays: Conduct cytotoxicity screens (e.g., MTT assays) using human cell lines to assess acute effects.
    • Computational Toxicology: Apply QSAR models or molecular docking to predict interactions with biological targets .
    • Collaborative Studies: Cross-reference findings with structurally similar oxazole derivatives to infer potential hazards.

Q. What experimental strategies are recommended to investigate the reactivity of this compound under varying pH or temperature conditions?

Methodological Answer:

  • Stability Testing:
    • pH-Dependent Studies: Expose the compound to buffers across a pH range (e.g., 2–12) and monitor degradation via HPLC or NMR .
    • Thermal Analysis: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and identify hazardous byproducts .
  • Reactivity Profiling: Test incompatibilities with acids, bases, and oxidizing agents under controlled conditions using calorimetry to detect exothermic reactions .

Q. What methodologies are suitable for assessing the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer:

  • Environmental Fate Studies:
    • Persistence: Use OECD 301/302 guidelines to measure biodegradability in aqueous systems .
    • Bioaccumulation: Calculate logP values experimentally (e.g., shake-flask method) or computationally to estimate lipid solubility .
  • Ecotoxicology: Conduct algae or Daphnia magna assays to evaluate aquatic toxicity, as recommended in OECD 201/202 protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.